Cas no 195968-92-4 (4-Bromo-N-isobutylaniline)

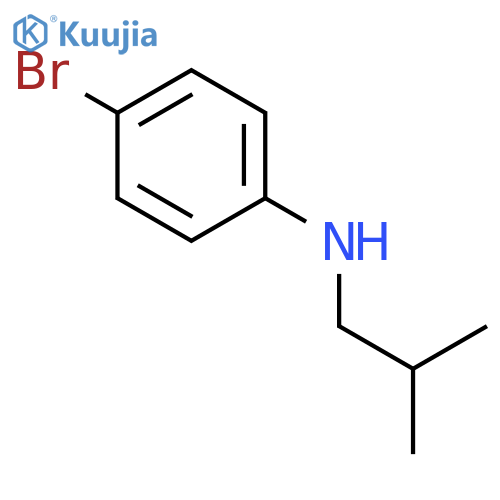

4-Bromo-N-isobutylaniline structure

商品名:4-Bromo-N-isobutylaniline

CAS番号:195968-92-4

MF:C10H14BrN

メガワット:228.128861904144

MDL:MFCD11144885

CID:1032032

PubChem ID:28456993

4-Bromo-N-isobutylaniline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-N-isobutylaniline

- 4-bromo-N-(2-methylpropyl)aniline

- 4-bromo-N-(2-methylpropyl)Benzenamine

- AK123435

- KB-240957

- MolPort-004-389-291

- QC-2305

- RW2940

- F53163

- BS-49773

- AKOS000240696

- MFCD11144885

- DB-367617

- DTXSID40651459

- CS-0336614

- SCHEMBL18392371

- 195968-92-4

-

- MDL: MFCD11144885

- インチ: InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

- InChIKey: PTPWBSDPHWALGY-UHFFFAOYSA-N

- ほほえんだ: CC(C)CNC1=CC=C(C=C1)Br

計算された属性

- せいみつぶんしりょう: 227.03102

- どういたいしつりょう: 227.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- PSA: 12.03

4-Bromo-N-isobutylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00AO6O-100mg |

4-Bromo-N-isobutylaniline |

195968-92-4 | 97% | 100mg |

$4.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D381740-1g |

4-bromo-N-isobutylaniline |

195968-92-4 | 90% | 1g |

$250 | 2025-02-20 | |

| eNovation Chemicals LLC | D381740-5g |

4-bromo-N-isobutylaniline |

195968-92-4 | 90% | 5g |

$325 | 2025-02-20 | |

| eNovation Chemicals LLC | D381740-1g |

4-bromo-N-isobutylaniline |

195968-92-4 | 90% | 1g |

$250 | 2025-02-27 | |

| TRC | B116955-250mg |

4-Bromo-N-isobutylaniline |

195968-92-4 | 250mg |

$ 195.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D381740-1g |

4-bromo-N-isobutylaniline |

195968-92-4 | 90% | 1g |

$250 | 2024-05-24 | |

| Aaron | AR00AO6O-1g |

4-Bromo-N-isobutylaniline |

195968-92-4 | 97% | 1g |

$23.00 | 2025-02-11 | |

| Aaron | AR00AO6O-25g |

4-broMo-N-isobutylaniline |

195968-92-4 | 98% | 25g |

$551.00 | 2023-12-14 | |

| A2B Chem LLC | AE96804-100mg |

4-broMo-N-isobutylaniline |

195968-92-4 | 95% | 100mg |

$14.00 | 2024-04-20 | |

| A2B Chem LLC | AE96804-250mg |

4-broMo-N-isobutylaniline |

195968-92-4 | 95% | 250mg |

$20.00 | 2024-04-20 |

4-Bromo-N-isobutylaniline 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

195968-92-4 (4-Bromo-N-isobutylaniline) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量